molecular formula C26H32N6O6S2 B10849303 H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2

Cat. No.: B10849303
M. Wt: 588.7 g/mol
InChI Key: VUVASMYWPNXOGI-TUFLPTIASA-N
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Description

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is a synthetic cyclic peptide characterized by a disulfide bridge between its two cysteine residues, a structural feature known to confer enhanced conformational stability and resistance to proteolytic degradation compared to linear peptides . This makes it a valuable scaffold for investigating peptide-protein interactions and for developing stable molecular probes. The incorporation of D-amino acids, as seen with the D-Cys in this sequence, is a common strategy to further improve a peptide's metabolic stability and can alter its binding affinity and selectivity for specific receptors . Cyclic peptides of this nature are of significant interest in basic research for studying various biological pathways. The structure suggests potential research applications in areas such as dermatology and wound healing, given that related peptides have been investigated for their ability to promote collagen synthesis and tissue regeneration . Furthermore, the Tyr-Gly-Phe motif may appeal to researchers in neuroscience, as it is reminiscent of sequences found in endogenous peptides that modulate neurological function . Its primary research value lies in its utility as a tool compound for probing enzyme mechanisms, receptor signaling, and as a precursor in the design of more potent and selective therapeutic candidates. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C26H32N6O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20-,21-/m0/s1

InChI Key

VUVASMYWPNXOGI-TUFLPTIASA-N

Isomeric SMILES

C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Resin Activation and Amino Acid Coupling

The resin is pre-treated with a mixture of dimethylformamide (DMF) and dichloromethane (DCM) to swell the matrix. Fmoc-protected amino acids (H-Tyr(tBu), D-Cys(Trt), Gly, Phe, D-Cys(Trt)) are sequentially coupled using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of diisopropylethylamine (DIEА). Coupling efficiencies exceeding 98% are achieved by performing reactions for 2 hours at room temperature.

Deprotection and Side-Chain Management

After each coupling cycle, the Fmoc group is removed using 20% piperidine in DMF. Side-chain protecting groups (e.g., Trt for cysteine, tBu for tyrosine) remain intact to prevent undesired reactions during cyclization.

Cyclization via Disulfide Bond Formation

The critical step in synthesizing H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ is the formation of the disulfide bridge between the two cysteine residues. Two primary methods are documented:

Oxidative Folding in Solution

The linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:H₂O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) and precipitated in cold methyl tert-butyl ether (MTBE). The crude peptide is dissolved in a 0.1 M ammonium bicarbonate buffer (pH 8.5) and stirred under aerobic conditions for 24–48 hours. This facilitates thiol oxidation, yielding the cyclic disulfide.

On-Resin Cyclization

An alternative approach involves partial deprotection of cysteine residues while the peptide remains anchored to the resin. Treatment with a mild oxidant such as iodine (0.1 M in DMF) for 1 hour induces disulfide bond formation prior to cleavage. This method reduces aggregation and improves cyclization efficiency (75–80%) compared to solution-phase oxidation.

C-Terminal Amidation Strategies

The C-terminal amide is integral to the peptide’s bioactivity. Two approaches are employed:

Direct Synthesis via Rink Amide Resin

Using Rink amide resin ensures the amide group is incorporated during SPPS. After final Fmoc deprotection, the peptide is cleaved with TFA, yielding the C-terminal amide directly. This method avoids post-synthetic modifications but requires careful control of resin loading capacity to prevent side reactions.

Post-Synthetic Amidation

For peptides synthesized on Wang resin (yielding a C-terminal carboxylic acid), amidation is achieved using carbodiimide reagents (e.g., EDC) with ammonium chloride or semicarbazide. The reaction is conducted in DMF/water (9:1) with diisopropylethylamine as a base, achieving >90% conversion.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound typically elutes at 25–30% acetonitrile. Purity >95% is confirmed by analytical HPLC.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry verifies the molecular weight (observed: 588.7 g/mol; calculated: 588.7 g/mol). Disulfide bond integrity is confirmed by tandem MS/MS fragmentation.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different preparation methods:

ParameterOxidative FoldingOn-Resin CyclizationDirect Amidation
Cyclization Yield (%)60–7075–80N/A
Purity Post-HPLC (%)92–9595–9895–98
Total Synthesis Time (Days)5–74–53–4

Challenges and Optimization Strategies

Disulfide Bond Heterogeneity

Partial oxidation or mismatched bridging can occur, leading to conformational isomers. To mitigate this, redox buffers (e.g., glutathione) are employed to guide correct disulfide pairing.

Racemization During SPPS

The use of D-cysteine introduces risks of racemization. Coupling at 0°C with HOBt minimizes this, preserving stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclic peptides with modified functional groups, which can alter the peptide’s biological activity and stability .

Scientific Research Applications

Structure and Mechanism of Action

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is a cyclic tetrapeptide with a disulfide bridge between two cysteine residues, which contributes to its structural stability and biological activity. The compound acts primarily as an agonist at the μ and δ opioid receptors, which are critical targets in pain modulation.

Binding Affinity

  • The compound exhibits high binding affinity for both μ and δ receptors, with subnanomolar potency noted in various assays.
  • Structural modifications, such as replacing cysteine residues with penicillamine, have been shown to enhance receptor selectivity and potency.

Analgesic Applications

The primary application of this compound lies in its potential as an analgesic agent. Research has demonstrated that this compound can effectively modulate pain responses through its action on opioid receptors.

Case Studies

  • Study 1 : In a study assessing the analgesic effects in guinea pig ileum and mouse vas deferens models, this compound demonstrated significant μ and δ agonist activity, indicating its potential for pain relief .
  • Study 2 : Dicarba analogues of this peptide were synthesized to explore enhanced opioid activity. These analogues retained high potency at both receptors, suggesting that modifications can yield even more effective analgesics .

Development of Novel Therapeutics

The ongoing research into cyclic opioid peptides like this compound has led to the synthesis of various analogues aimed at improving therapeutic efficacy while minimizing side effects associated with traditional opioids.

Innovative Modifications

  • The introduction of dicarba structures has been shown to maintain or even enhance the agonist properties of the original peptide while potentially reducing the risk of addiction associated with conventional opioids .
  • Studies have indicated that certain modifications can lead to compounds with selective δ receptor activity, which may provide analgesic effects without the adverse effects commonly associated with μ receptor activation .

Comparative Analysis of Opioid Activity

A comparative analysis table summarizes the binding affinities and receptor selectivities of several analogues related to this compound:

Compoundμ Receptor Binding Affinity (nM)δ Receptor Binding Affinity (nM)Selectivity Ratio (μ/δ)
This compound<1<11
H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH30.56
H-Tyr-c[D-Allylgly-Gly-Phe-L-Allylgly]NH20.50.31.67
H-Tyr-c[D-Cys-Phe-D-(L)-Cys]NH20.80.61.33

Mechanism of Action

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 exerts its effects primarily through its interaction with delta and mu opioid receptors. The cyclic structure of the peptide allows for high affinity and selectivity towards these receptors. Upon binding, the peptide activates the receptors, leading to downstream signaling pathways that result in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is unique due to its specific amino acid sequence and the use of ring-closing metathesis for cyclization. This method provides a stable and potent cyclic structure that enhances its activity and selectivity towards opioid receptors .

Q & A

Q. What are the standard protocols for synthesizing H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂?

The synthesis typically involves solid-phase peptide synthesis (SPPS) on Rink amide resin, followed by cyclization via disulfide bond formation or ring-closing metathesis (RCM). For dicarba analogues, Grubbs catalysts (e.g., second-generation) are used to replace disulfide bridges with carbon-carbon bonds. Post-synthesis steps include catalytic hydrogenation to saturate olefinic bonds and HPLC purification .

Q. Which in vitro assays are commonly used to evaluate its opioid activity?

  • Guinea Pig Ileum (GPI) assay : Measures μ-opioid receptor agonist/antagonist activity.
  • Mouse Vas Deferens (MVD) assay : Assesses δ-opioid receptor activity.
  • Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]DAMGO for μ-receptors) in membrane preparations .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical methods include:

  • Mass spectrometry (MS) for molecular weight verification.
  • Nuclear Magnetic Resonance (NMR) to confirm cyclization and side-chain conformations.
  • Circular Dichroism (CD) to analyze secondary structure in solution .

Advanced Research Questions

Q. How do structural modifications (e.g., dicarba replacements) affect receptor selectivity?

Replacing disulfide bonds with dicarba bridges alters peptide conformation, impacting receptor interactions. For example:

  • H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ : High μ-receptor affinity (IC₅₀ = 2.1 nM in GPI).
  • Dicarba analogue with Dmt¹ : Enhanced μ-selectivity (IC₅₀ = 0.8 nM) due to improved hydrophobic interactions .
  • Dhp¹ substitution : Converts agonists to μ-selective antagonists (e.g., [Dcp¹] analogue with IC₅₀ = 4.3 nM for μ-receptors) .
ModificationReceptor Affinity (IC₅₀, nM)Selectivity
Native disulfideμ: 2.1, δ: 18.5μ > δ
Dicarba (Dmt¹)μ: 0.8, δ: 25.7μ >> δ
[Dcp¹] substitutionμ: 4.3 (antagonist)μ-selective

Q. What strategies resolve contradictions in receptor affinity data across studies?

Discrepancies often arise from assay conditions (e.g., tissue source, ligand concentration). Mitigation strategies include:

  • Standardized assay protocols : Use identical tissue sources (e.g., guinea pig ileum from defined suppliers).
  • Conformational analysis : CD or X-ray crystallography to correlate structure with activity .
  • Cross-validation : Compare binding data with functional assays (e.g., cAMP inhibition for antagonists) .

Q. How can analogues be designed to achieve specific agonist/antagonist profiles?

Key approaches:

  • Residue substitution : Replace Tyr¹ with Dmt (2',6'-dimethyltyrosine) for increased μ-activity or Dhp (hydroxyphenylpropanoic acid) for antagonism .
  • Side-chain functionalization : Introduce pNO₂ or pF groups on Phe³ to modulate lipophilicity and receptor docking .
  • Backbone cyclization : Adjust ring size (e.g., 15-membered rings) to optimize conformational stability .

Methodological Challenges and Solutions

Q. What are the limitations of ring-closing metathesis (RCM) in synthesizing dicarba analogues?

  • Cis/trans isomerism : Post-RCM hydrogenation ensures uniform saturation but requires rigorous purification.
  • Catalyst efficiency : Grubbs catalysts may degrade in aqueous conditions; use anhydrous solvents for optimal yield .

Q. How can conformational dynamics be analyzed to predict bioactivity?

  • Molecular Dynamics (MD) simulations : Model peptide-receptor interactions (e.g., salt bridges with Asp³.³² in μ-receptors).
  • SAR studies : Correlate side-chain orientation (e.g., Phe³/Phe⁴ spatial positioning) with δ/μ selectivity .

Data Contradiction Analysis

Q. Why do some studies report mixed μ/δ activity for dicarba analogues?

Conformational flexibility in 15-membered rings allows dual receptor engagement. For example:

  • H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ : Prefers μ-receptors due to Tyr¹ orientation.
  • D-Pen substitutions : Increase δ-selectivity by constraining ring conformation .

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